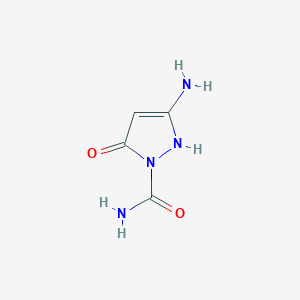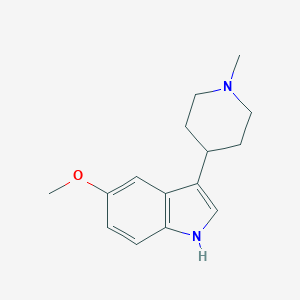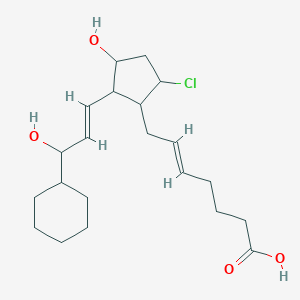
7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid, also known as CJ-13,914, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid is not fully understood. However, it is believed to exert its effects by modulating the activity of the endocannabinoid system, which plays a crucial role in pain sensation, inflammation, and neuroprotection.
生化学的および生理学的効果
7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. It has also been shown to reduce the activation of microglia, which are immune cells in the central nervous system that play a role in neuroinflammation. Additionally, 7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid has been shown to increase the production of neurotrophic factors, such as BDNF, which promote the growth and survival of neurons.
実験室実験の利点と制限
One of the major advantages of 7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid is its specificity for the endocannabinoid system. Unlike other compounds that target multiple receptors, 7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid selectively targets the CB2 receptor, which is primarily expressed in immune cells and plays a crucial role in inflammation. This specificity makes it a valuable tool for studying the role of the endocannabinoid system in various diseases. However, one of the limitations of 7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid is its limited solubility in water, which can make it difficult to administer in lab experiments.
将来の方向性
There are several future directions for the study of 7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid. One potential direction is the development of novel formulations that improve its solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications in various diseases, such as chronic pain, multiple sclerosis, and Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid and its effects on various cellular and molecular pathways. Overall, 7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid is a promising compound that has the potential to be a valuable tool for studying the endocannabinoid system and developing novel therapies for various diseases.
合成法
7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid is a synthetic compound that can be prepared through a multistep synthesis method. The initial step involves the reaction of 5-heptenoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 5-chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentanone. The final step involves the hydrolysis of the resulting ester to obtain 7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid.
科学的研究の応用
7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of various diseases, including chronic pain, multiple sclerosis, and Alzheimer's disease.
特性
CAS番号 |
117708-11-9 |
|---|---|
製品名 |
7-(5-Chloro-2-(3-cyclohexyl-3-hydroxy-1-propenyl)-3-hydroxycyclopentyl)-5-heptenoic acid |
分子式 |
C21H33ClO4 |
分子量 |
384.9 g/mol |
IUPAC名 |
(E)-7-[5-chloro-2-[(E)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C21H33ClO4/c22-18-14-20(24)17(12-13-19(23)15-8-4-3-5-9-15)16(18)10-6-1-2-7-11-21(25)26/h1,6,12-13,15-20,23-24H,2-5,7-11,14H2,(H,25,26)/b6-1+,13-12+ |
InChIキー |
ZOQXTNLUBHPZOZ-JHYQVCNUSA-N |
異性体SMILES |
C1CCC(CC1)C(/C=C/C2C(CC(C2C/C=C/CCCC(=O)O)Cl)O)O |
SMILES |
C1CCC(CC1)C(C=CC2C(CC(C2CC=CCCCC(=O)O)Cl)O)O |
正規SMILES |
C1CCC(CC1)C(C=CC2C(CC(C2CC=CCCCC(=O)O)Cl)O)O |
同義語 |
9-chloro-15-cyclohexyl-11,15-dihydroxypentanor-5,13-prostadienoic acid 9-DACl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



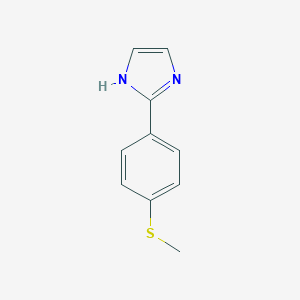

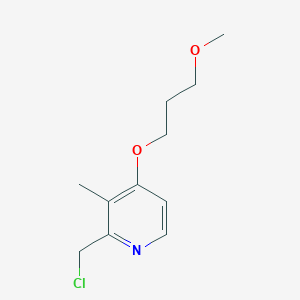
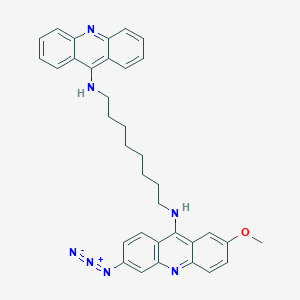
![[3-Hydroxy-4-(propan-2-yl)phenyl]acetonitrile](/img/structure/B37759.png)
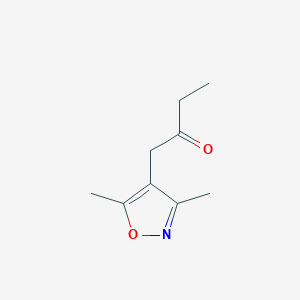
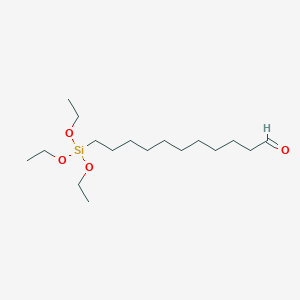
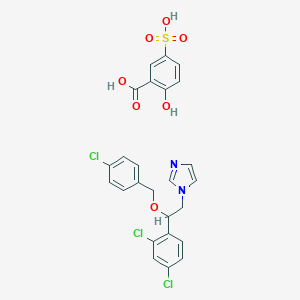
![(1-methyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B37769.png)
![10-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B37770.png)
![1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene](/img/structure/B37774.png)
![1-Azabicyclo[3.2.0]heptane-3,7-dione,2-(1-methylethyl)-,(2R-cis)-(9CI)](/img/structure/B37777.png)
